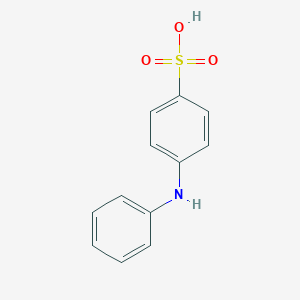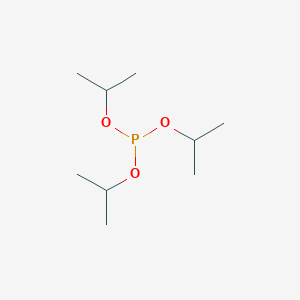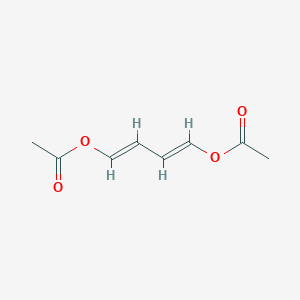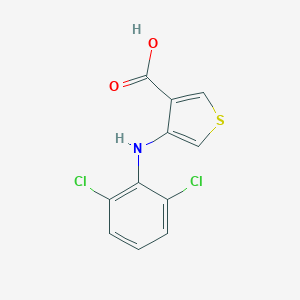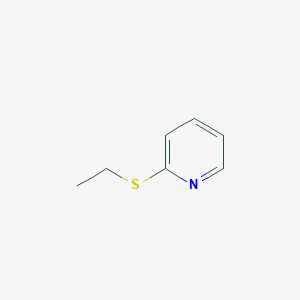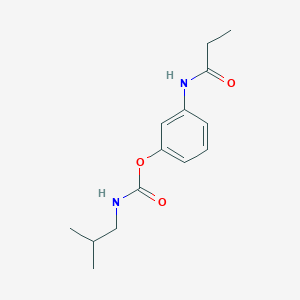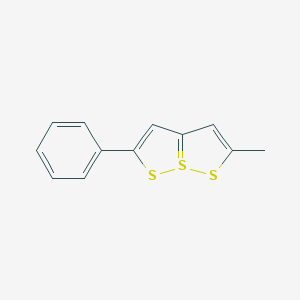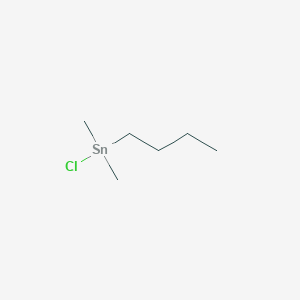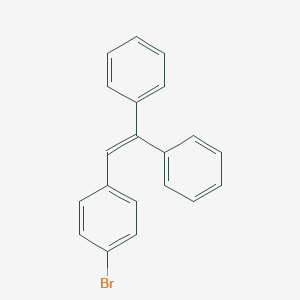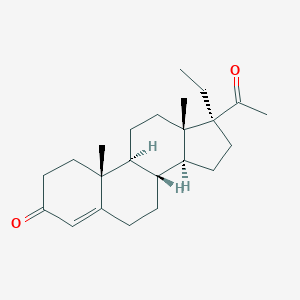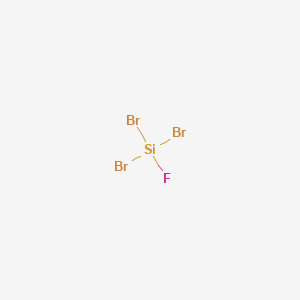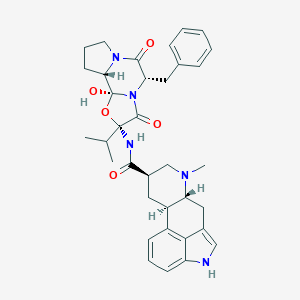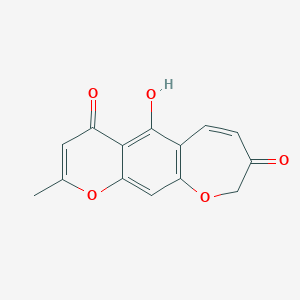
Pteroxylone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pteroxylone is a natural compound that is found in various plants such as Xylopia aethiopica, Annona muricata, and Annona cherimola. It belongs to the class of compounds known as acetogenins and has been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of Pteroxylone is not fully understood. However, it has been proposed that it acts by inhibiting the mitochondrial complex I, which leads to the depletion of ATP and the induction of apoptosis. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting the expression of various oncogenes.
Biochemical and Physiological Effects:
Pteroxylone has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the expression of various oncogenes. It has also been found to possess antimalarial and antiparasitic activities. In addition, it has been found to possess insecticidal and fungicidal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Pteroxylone in lab experiments are that it is a natural compound, it possesses various biological activities, and it has the potential to be developed into a drug. The limitations of using Pteroxylone in lab experiments are that its mechanism of action is not fully understood, and it may have toxic effects on normal cells.
Direcciones Futuras
There are several future directions for the research on Pteroxylone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop derivatives of Pteroxylone with improved biological activities and reduced toxicity. Additionally, Pteroxylone could be tested in animal models to evaluate its efficacy and safety for use in humans.
Conclusion:
Pteroxylone is a natural compound that possesses various biological activities such as anticancer, antitumor, antimalarial, and antiparasitic activities. Its mechanism of action is not fully understood, but it has been proposed to act by inhibiting the mitochondrial complex I. Pteroxylone has the potential to be developed into a drug, and further research is needed to fully understand its biological activities and potential as a therapeutic agent.
Métodos De Síntesis
Pteroxylone can be synthesized from the seeds of Annona cherimola. The seeds are first extracted with methanol, and the extract is then fractionated using various solvents such as hexane, ethyl acetate, and chloroform. The chloroform fraction is then subjected to column chromatography to obtain Pteroxylone.
Aplicaciones Científicas De Investigación
Pteroxylone has been found to possess various biological activities such as anticancer, antitumor, antimalarial, and antiparasitic activities. It has also been found to possess insecticidal and fungicidal activities. These biological activities make Pteroxylone a potential candidate for drug development.
Propiedades
Número CAS |
18836-19-6 |
|---|---|
Fórmula molecular |
C14H10O5 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
5-hydroxy-2-methylpyrano[3,2-h][1]benzoxepine-4,8-dione |
InChI |
InChI=1S/C14H10O5/c1-7-4-10(16)13-12(19-7)5-11-9(14(13)17)3-2-8(15)6-18-11/h2-5,17H,6H2,1H3 |
Clave InChI |
OSQXJHAPGANXQL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=O)C=C3)O |
SMILES canónico |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=O)C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



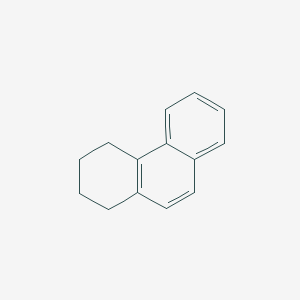
pyrimidin-2-one](/img/structure/B93888.png)
